![molecular formula C16H13N3 B1229169 2-(1H-indol-3-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1229169.png)
2-(1H-indol-3-yl)-8-methylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-3-yl)-8-methylimidazo[1,2-a]pyridine is an imidazopyridine.
Scientific Research Applications
Cytotoxic and Anticancer Activity
- A series of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidines derivatives were synthesized, showing potential cytotoxic activity and CDK inhibitor activity. These compounds, including variations of the imidazo[1,2-a]pyridine structure, are promising for designing more compelling and selective inhibitors in cancer therapy (Vilchis-Reyes et al., 2010).
- Novel 7-hydroxy-8-methyl-coumarins with indole and pyrimidine moieties showed notable antimitotic activity, particularly against the Non-Small Cell Lung Cancer cell line, demonstrating the potential of indole and imidazo[1,2-a]pyridine derivatives in anticancer applications (Galayev et al., 2015).
Optoelectronic Properties
- The optoelectronic and charge transfer properties of compounds like 3-(1H-indol-3-yl)-1-phenylimidazo[1,5-a]pyridine have been studied, showing potential for use in multifunctional organic semiconductor devices. These studies reveal how variations in the imidazo[1,5-a]pyridine core can influence electronic properties (Irfan et al., 2019).
Anticonvulsant Properties
- Research on 2-[(2-methylimidazo[1,2-a]pyridine-3-yl)carbonyl]hydrazono-derivatives revealed potential anticonvulsant activity, emphasizing the therapeutic possibilities of imidazo[1,2-a]pyridine derivatives in neurological disorders (Cesur & Cesur, 1994).
Antiinflammatory Activity
- A series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids were synthesized and evaluated for antiinflammatory, analgesic, antipyretic, and ulcerogenic activities. These findings highlight the potential therapeutic uses of imidazo[1,2-a]pyridine derivatives in treating inflammatory conditions (Abignente et al., 1982).
Antihypertensive Activity
- The synthesis of pyridino[1,2-a]imidazo[5,4-b]indole and thiazolo[3,2-a-a]imidazo[5,4-b-a]indole, related to the imidazo[1,2-a]pyridine structure, demonstrated significant antihypertensive activity in both spontaneously hypertensive rats and normotensive dogs, suggesting potential applications in cardiovascular disorders (Adhikary et al., 1976).
properties
Product Name |
2-(1H-indol-3-yl)-8-methylimidazo[1,2-a]pyridine |
|---|---|
Molecular Formula |
C16H13N3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-8-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C16H13N3/c1-11-5-4-8-19-10-15(18-16(11)19)13-9-17-14-7-3-2-6-12(13)14/h2-10,17H,1H3 |
InChI Key |
LCKFGODNUWTNDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl}-3,3-dimethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B1229087.png)
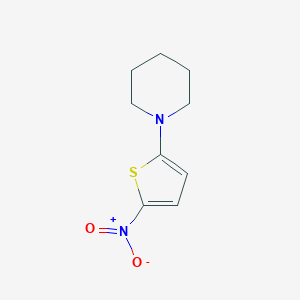
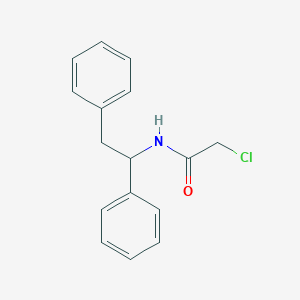
![4-[4-[(5-chloro-2-hydroxyphenyl)-oxomethyl]-1-pyrazolyl]-N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide](/img/structure/B1229093.png)

![2-(4-oxo-3-quinazolinyl)-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B1229095.png)
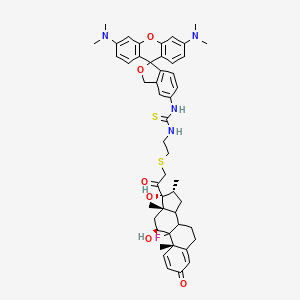
![7-Chloro-5-(4-chlorophenyl)-2-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridine](/img/structure/B1229104.png)
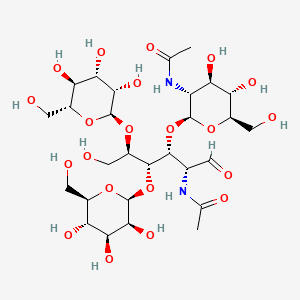
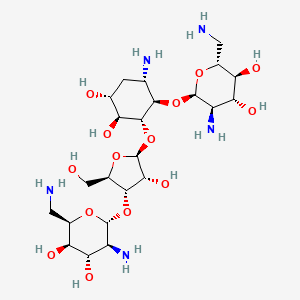
![[4-(2,7-Dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1229108.png)
![N-[2-(cyclopentylamino)-2-oxo-1-pyridin-3-ylethyl]-N-(4-propan-2-ylphenyl)furan-2-carboxamide](/img/structure/B1229109.png)
![2-[(3-cyano-8-methyl-2-quinolinyl)thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1229110.png)
![1-[2-[(3-Cyano-5,7-dimethyl-2-quinolinyl)amino]ethyl]-3-(3-methoxypropyl)thiourea](/img/structure/B1229111.png)